molecular formula C17H27N3O4S B2682630 tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353981-44-8

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2682630
CAS No.: 1353981-44-8
M. Wt: 369.48
InChI Key: FKOQIORWAAPNPU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and methylthio groups: These functional groups can be introduced via nucleophilic substitution reactions.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable diamine and a diacid or diester.

    Coupling of the pyrimidine and piperidine rings: This step often involves a nucleophilic substitution or a coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the tert-butyl ester group: This can be achieved through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility. The tert-butyl ester group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
  • Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
  • tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate

Uniqueness

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both methoxy and methylthio groups on the pyrimidine ring, along with the piperidine ring and tert-butyl ester group, makes it a versatile compound for various applications in medicinal chemistry and chemical biology.

Biological Activity

tert-Butyl 3-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, also known by its CAS number 1353981-44-8, is a synthetic compound with potential biological applications. Its structure features a piperidine core linked to a pyrimidine derivative, suggesting possible interactions with biological targets such as enzymes and receptors. This article summarizes the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H27N3O4S
Molecular Weight369.48 g/mol
CAS Number1353981-44-8
SynonymsThis compound

Research indicates that compounds with similar structures often interact with biological pathways related to inflammation, cancer, and infectious diseases. The presence of the methoxy and methylthio groups may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antitumor Activity

Studies have shown that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, particularly in models of chronic inflammation. For example, derivatives similar to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in diseases characterized by inflammation such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial activity of piperidine derivatives has been explored, particularly against resistant strains of bacteria. Studies indicate that modifications at the pyrimidine ring can influence the antibacterial potency. Research findings suggest that certain derivatives demonstrate significant inhibitory concentrations against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Piperidine Core : Essential for interaction with biological targets.
  • Pyrimidine Substituents : Modifications at positions 2 and 4 enhance activity against specific targets.
  • Methoxy and Methylthio Groups : These groups improve solubility and bioavailability.

Study 1: Antitumor Efficacy

A recent study evaluated the effects of a series of piperidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of related compounds using RAW264.7 macrophage cells. The study reported a significant reduction in TNF-alpha production upon treatment with these derivatives, suggesting their utility in managing inflammatory conditions .

Properties

IUPAC Name

tert-butyl 3-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-17(2,3)24-16(21)20-8-6-7-12(10-20)11-23-14-9-13(22-4)18-15(19-14)25-5/h9,12H,6-8,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOQIORWAAPNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=NC(=C2)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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